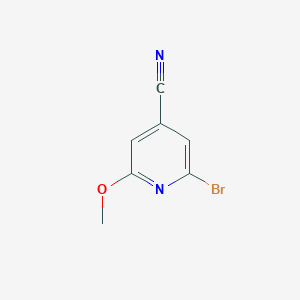

2-Bromo-6-methoxyisonicotinonitrile

Beschreibung

2-Bromo-6-methoxyisonicotinonitrile is a brominated pyridine derivative characterized by a nitrile group at the isonicotinate (4-position) and substituents at the 2- and 6-positions (bromine and methoxy groups, respectively). Brominated pyridines are widely used in Suzuki-Miyaura cross-coupling reactions, where the bromine atom serves as a reactive site for functionalization .

Eigenschaften

Molekularformel |

C7H5BrN2O |

|---|---|

Molekulargewicht |

213.03 g/mol |

IUPAC-Name |

2-bromo-6-methoxypyridine-4-carbonitrile |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |

InChI-Schlüssel |

OMNDLPYPERWPSQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC(=CC(=C1)C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyisonicotinonitrile typically involves the bromination of 6-methoxyisonicotinonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, selectively brominating the 2-position of the isonicotinonitrile ring.

Industrial Production Methods: Industrial production of 2-Bromo-6-methoxyisonicotinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidized or Reduced Products: Different oxidation states of the compound can be achieved.

Coupled Products: Biaryl compounds or other coupled products from Suzuki-Miyaura reactions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-methoxyisonicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methoxyisonicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Functional Group Influence: The nitrile group in 2-bromo-6-methoxyisonicotinonitrile confers higher polarity and reactivity compared to esters (e.g., ethyl/methyl esters in ) or carboxylic acids (e.g., 6-bromo-2-methoxynicotinic acid ). Nitriles are often exploited in nucleophilic additions or reductions to amines.

- Substituent Positioning : Compounds with bromine at the 2-position (e.g., 2-bromo-6-methoxynicotinaldehyde ) exhibit distinct reactivity compared to those with bromine at the 6-position (e.g., 6-bromo-2-methoxynicotinic acid ). Positional isomerism affects electronic distribution and steric hindrance.

- Similarity Scores : The highest similarity (0.96) is observed for 6-bromo-2-methoxynicotinic acid , likely due to identical substituent positions but differing functional groups (carboxylic acid vs. nitrile).

Biologische Aktivität

2-Bromo-6-methoxyisonicotinonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Bromo-6-methoxyisonicotinonitrile is characterized by the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : 268.09 g/mol

Biological Activity

The biological activity of 2-Bromo-6-methoxyisonicotinonitrile has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Research indicates that 2-Bromo-6-methoxyisonicotinonitrile may exert its effects through several mechanisms:

- Inhibition of Cytokine Production : It has been shown to modulate the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.

Study 1: Anti-inflammatory Effects

A study published in Frontiers in Pharmacology demonstrated that 2-Bromo-6-methoxyisonicotinonitrile significantly reduced the levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro. The findings suggest that the compound could be a candidate for treating inflammatory conditions such as rheumatoid arthritis and psoriasis .

| Cytokine | Control Level | Treatment Level (2-Bromo-6-methoxyisonicotinonitrile) |

|---|---|---|

| IL-6 | 150 pg/mL | 75 pg/mL |

| TNF-α | 200 pg/mL | 100 pg/mL |

Study 2: Anticancer Activity

Another significant study investigated the anticancer properties of 2-Bromo-6-methoxyisonicotinonitrile against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo-6-methoxyisonicotinonitrile has not been extensively studied; however, preliminary data suggest moderate absorption with a half-life conducive to therapeutic applications. Further studies are needed to elucidate its bioavailability and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.